Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate
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Overview
Description
METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, a cyano group, and a tetrahydropyridinyl group
Preparation Methods
The synthesis of METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(benzyloxy)acetic acid with thionyl chloride in methanol to form methyl 2-(benzyloxy)acetate . This intermediate can then undergo further reactions to introduce the cyano, methoxyphenyl, and tetrahydropyridinyl groups under specific conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form amines.
Scientific Research Applications
METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxy and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-(benzyloxy)acetate: Shares the benzyloxy group but lacks the cyano and tetrahydropyridinyl groups.
Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar structure but with different substitution patterns on the phenyl ring.
Methyl 2-(4-benzyloxyphenyl)acetate: Contains the benzyloxy and phenyl groups but lacks the cyano and tetrahydropyridinyl groups.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H22N2O5S/c1-28-19-9-8-16(10-20(19)30-13-15-6-4-3-5-7-15)17-11-21(26)25-23(18(17)12-24)31-14-22(27)29-2/h3-10,17H,11,13-14H2,1-2H3,(H,25,26) |
InChI Key |
TXOJVMXCIMVESY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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